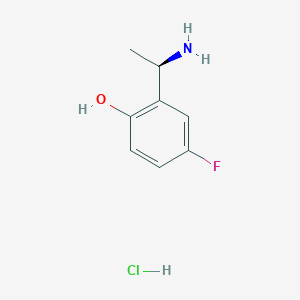

(R)-2-(1-Aminoethyl)-4-fluorophenol hydrochloride

Description

The exact mass of the compound (R)-2-(1-Aminoethyl)-4-fluorophenol hydrochloride is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality (R)-2-(1-Aminoethyl)-4-fluorophenol hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (R)-2-(1-Aminoethyl)-4-fluorophenol hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-[(1R)-1-aminoethyl]-4-fluorophenol;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10FNO.ClH/c1-5(10)7-4-6(9)2-3-8(7)11;/h2-5,11H,10H2,1H3;1H/t5-;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WNTRCWFPNVNFGW-NUBCRITNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=C(C=CC(=C1)F)O)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](C1=C(C=CC(=C1)F)O)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11ClFNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to (R)-2-(1-Aminoethyl)-4-fluorophenol hydrochloride: A Key Chiral Intermediate in Drug Development

For Researchers, Scientists, and Drug Development Professionals

Abstract

(R)-2-(1-Aminoethyl)-4-fluorophenol hydrochloride has emerged as a critical chiral building block in medicinal chemistry, primarily serving as a key intermediate in the synthesis of advanced pharmaceutical agents. Its strategic incorporation of a fluorine atom and a chiral aminoethyl group on a phenolic scaffold makes it a valuable precursor for creating stereochemically pure active pharmaceutical ingredients (APIs) with enhanced pharmacological profiles. This guide provides a comprehensive overview of its chemical properties, synthesis, purification, and applications, with a particular focus on its role in the development of next-generation β2-adrenergic receptor agonists.

Introduction: The Significance of Fluorine and Chirality in Drug Design

The thoughtful integration of fluorine into drug candidates has become a cornerstone of modern medicinal chemistry. The unique properties of the fluorine atom—its small size, high electronegativity, and ability to form strong carbon-fluorine bonds—can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets.[1] When combined with the principles of stereochemistry, where the three-dimensional arrangement of atoms can dictate biological activity, the strategic use of fluorinated chiral building blocks like (R)-2-(1-Aminoethyl)-4-fluorophenol hydrochloride becomes a powerful tool for drug developers.[2] This intermediate is particularly valuable in the asymmetric synthesis of compounds where precise stereochemical control is essential for therapeutic efficacy and safety.[2][3]

Physicochemical Properties

(R)-2-(1-Aminoethyl)-4-fluorophenol hydrochloride is a white to off-white solid at room temperature.[4] Its hydrochloride salt form enhances its stability and solubility in polar solvents.

| Property | Value | Source |

| CAS Number | 1802222-53-2 | [3][5] |

| Molecular Formula | C₈H₁₁ClFNO | [3][5] |

| Molecular Weight | 191.63 g/mol | [3][5] |

| Appearance | White to off-white solid | [4] |

| Storage | Room temperature, in a dry, sealed container | [3][4] |

Synthesis and Chiral Purification

The synthesis of (R)-2-(1-Aminoethyl)-4-fluorophenol hydrochloride necessitates a stereocontrolled approach to establish the desired (R)-configuration at the chiral center. While specific proprietary methods may exist, the synthesis of chiral phenylethanolamines generally follows established strategies in asymmetric synthesis.

Retrosynthetic Analysis

A logical retrosynthetic approach to (R)-2-(1-Aminoethyl)-4-fluorophenol would involve the asymmetric reduction of a prochiral ketone precursor, such as 2-amino-4'-fluoroacetophenone, or the chiral resolution of the corresponding racemic amine.

Caption: Retrosynthetic pathways to the target molecule.

Asymmetric Synthesis Approaches

Several methodologies can be employed for the enantioselective synthesis of the target molecule:

-

Catalytic Asymmetric Reduction: This is a highly efficient method involving the reduction of a prochiral ketone using a chiral catalyst. Catalysts based on transition metals like Ruthenium or Rhodium complexed with chiral ligands are commonly used.

-

Chiral Auxiliary-Mediated Synthesis: A chiral auxiliary can be attached to the precursor molecule to direct the stereochemical outcome of a subsequent reduction or nucleophilic addition step. The auxiliary is then cleaved to yield the desired enantiomer.

-

Enzymatic Resolution: Enzymes, such as lipases, can be used to selectively acylate one enantiomer of a racemic mixture of the corresponding alcohol precursor, allowing for the separation of the two enantiomers.

Purification and Enantiomeric Purity Analysis

Achieving high enantiomeric purity is critical for the use of this intermediate in pharmaceutical synthesis. Chiral High-Performance Liquid Chromatography (HPLC) is the gold standard for both the purification and the analytical determination of enantiomeric excess (% ee).

Experimental Protocol: Chiral HPLC Method Development

-

Column Selection: A variety of chiral stationary phases (CSPs) should be screened. Polysaccharide-based columns (e.g., cellulose or amylose derivatives) are often effective for separating chiral amines and amino alcohols.

-

Mobile Phase Screening: A systematic screening of different mobile phase compositions is crucial. This typically involves varying the ratio of a non-polar solvent (e.g., hexane or heptane) and a polar modifier (e.g., isopropanol or ethanol). The addition of a small amount of an amine modifier (e.g., diethylamine or triethylamine) is often necessary to improve peak shape and resolution for basic analytes.

-

Method Optimization: Once a promising column and mobile phase system are identified, further optimization of parameters such as flow rate, temperature, and the precise mobile phase composition can be performed to maximize resolution and minimize analysis time.

-

Preparative Chromatography: For purification, the optimized analytical method is scaled up to a preparative HPLC system with a larger column diameter.

Caption: Workflow for chiral HPLC separation.

Spectroscopic Characterization

The unambiguous identification and characterization of (R)-2-(1-Aminoethyl)-4-fluorophenol hydrochloride rely on a combination of spectroscopic techniques. While a publicly available, peer-reviewed complete data set for this specific molecule is not readily found, the expected spectral features can be predicted based on its structure and data from analogous compounds.

4.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, with splitting patterns influenced by the fluorine and other substituents. The methine proton of the aminoethyl group will appear as a quartet, coupled to the methyl protons, which will be a doublet. The protons of the amine and hydroxyl groups may appear as broad singlets, and their chemical shifts can be concentration and solvent dependent.

-

¹³C NMR: The carbon NMR spectrum will display signals for each unique carbon atom. The carbon atoms in the aromatic ring will show splitting due to coupling with the fluorine atom (C-F coupling). The chemical shifts of the aromatic carbons will be influenced by the electron-withdrawing effect of the fluorine and the electron-donating effects of the hydroxyl and aminoethyl groups.

-

¹⁹F NMR: Fluorine NMR is a powerful tool for confirming the presence and chemical environment of the fluorine atom. A single resonance is expected for the fluorine atom on the phenyl ring.

4.2. Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the molecule. Under electrospray ionization (ESI), the protonated molecule [M+H]⁺ would be expected. Fragmentation would likely involve the loss of ammonia or the cleavage of the ethyl group.

4.3. Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands for the different functional groups present in the molecule:

-

O-H stretch: A broad band in the region of 3200-3600 cm⁻¹ corresponding to the phenolic hydroxyl group.

-

N-H stretch: One or two bands in the region of 3300-3500 cm⁻¹ for the primary amine.

-

C-H stretches: Bands around 2850-3000 cm⁻¹ for the aliphatic C-H bonds and above 3000 cm⁻¹ for the aromatic C-H bonds.

-

C=C stretches: Aromatic ring vibrations in the 1450-1600 cm⁻¹ region.

-

C-F stretch: A strong absorption band typically in the 1100-1300 cm⁻¹ region.

Applications in Drug Development: A Precursor to β2-Adrenergic Agonists

The primary application of (R)-2-(1-Aminoethyl)-4-fluorophenol hydrochloride is as a chiral precursor for the synthesis of β2-adrenergic receptor agonists.[2][3] These drugs are crucial in the treatment of respiratory conditions such as asthma and chronic obstructive pulmonary disease (COPD).

The β2-Adrenergic Receptor Signaling Pathway

β2-adrenergic receptors are G-protein coupled receptors (GPCRs) located on the smooth muscle cells of the airways. Upon binding of an agonist, the receptor undergoes a conformational change, leading to the activation of adenylyl cyclase. This enzyme catalyzes the conversion of ATP to cyclic AMP (cAMP), which in turn activates protein kinase A (PKA). PKA then phosphorylates various downstream targets, ultimately leading to a decrease in intracellular calcium levels and relaxation of the airway smooth muscle, resulting in bronchodilation.

Caption: Simplified β2-adrenergic receptor signaling pathway.

The Role of the Fluorine Atom in Ligand-Receptor Interactions

The introduction of a fluorine atom at the 4-position of the phenol ring can significantly impact the drug's properties:

-

Enhanced Binding Affinity: The electronegativity of the fluorine atom can alter the electronic distribution of the aromatic ring, potentially leading to more favorable interactions with amino acid residues in the receptor's binding pocket.

-

Increased Metabolic Stability: The strong C-F bond is resistant to metabolic cleavage, which can increase the drug's half-life and duration of action.

-

Modulation of pKa: The fluorine atom can influence the acidity of the phenolic hydroxyl group, which can affect the drug's ionization state and its ability to interact with the receptor.

While specific structure-activity relationship (SAR) studies for drugs derived from this exact intermediate are not widely published, the general principles of fluorine in drug design suggest these potential advantages.

Safety and Handling

(R)-2-(1-Aminoethyl)-4-fluorophenol hydrochloride should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. It should be used in a well-ventilated area or a fume hood. For detailed safety information, refer to the Material Safety Data Sheet (MSDS) provided by the supplier.

Conclusion

(R)-2-(1-Aminoethyl)-4-fluorophenol hydrochloride is a valuable and versatile chiral building block for the synthesis of complex pharmaceutical molecules. Its unique combination of a fluorinated phenol and a chiral aminoethyl side chain makes it an ideal starting material for the development of potent and selective β2-adrenergic receptor agonists. A thorough understanding of its chemical properties, synthesis, and purification is essential for its effective use in drug discovery and development programs. As the demand for stereochemically pure and metabolically robust drugs continues to grow, the importance of such well-defined chiral intermediates is set to increase.

References

-

MySkinRecipes. (R)-2-(1-Aminoethyl)-4-fluorophenol hydrochloride. [Link]

- Capot Chemical Co., Ltd. (2023). MSDS of (R)-2-(1-Aminoethyl)-4-fluorophenol hydrochloride.

-

PubChem. (R)-2-(1-Aminoethyl)-4-fluorophenol. [Link]

- Google Patents. US5053557A - Process for preparing 2-chloro-4-fluorophenol.

-

Beilstein Journals. Asymmetric synthesis of fluorinated derivatives of aromatic and γ-branched amino acids via a chiral Ni(II) complex. [Link]

-

DOI. Asymmetric synthesis of chiral N-substituted amino amides and esters with two chiral centers by imine reductase-catalyzed dynamic kinetic resolution via reductive amination. [Link]

-

PubMed. Asymmetric Synthesis of Monofluorinated 1-Amino-1,2-dihydronaphthalene and 1,3-Amino Alcohol Derivatives. [Link]

-

PubMed. Synthesis and beta-adrenergic activities of R-fluoronaphthyloxypropanolamine. [Link]

-

PubMed. Synthesis and Biological Evaluation of β 2 -adrenoceptor Agonists Bearing the 2-amino-2-phenylethanol Scaffold. [Link]

-

Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. [Link]

-

National Center for Biotechnology Information. 1-Aminoethyl]phenol as a Chiral Sensor for the Determination of the Absolute Configuration of N-3,5-Dinitrobenzoyl Derivatives of Amino Acids. [Link]

-

National Center for Biotechnology Information. Fluorinated phenylalanines: synthesis and pharmaceutical applications. [Link]

-

Taylor & Francis Online. The role of fluorine in medicinal chemistry. [Link]

Sources

- 1. Structural Basis of the Selectivity of the β2-Adrenergic Receptor for Fluorinated Catecholamines - PMC [pmc.ncbi.nlm.nih.gov]

- 2. (R)-2-(1-Aminoethyl)-4-fluorophenol hydrochloride [myskinrecipes.com]

- 3. researchgate.net [researchgate.net]

- 4. (R)-2-(1-aminoethyl)-4-fluorophenol hydrochloride | 1802222-53-2 [chemicalbook.com]

- 5. 1802222-53-2|(R)-2-(1-Aminoethyl)-4-fluorophenol hydrochloride|BLD Pharm [bldpharm.com]

A Comprehensive Technical Guide to (R)-2-(1-Aminoethyl)-4-fluorophenol Hydrochloride: A Key Chiral Intermediate in Pharmaceutical Synthesis

For Immediate Release

This technical guide provides an in-depth overview of (R)-2-(1-Aminoethyl)-4-fluorophenol hydrochloride (CAS No. 1802222-53-2), a crucial chiral building block in the development of novel therapeutics.[1][2][3][4] This document is intended for researchers, scientists, and professionals in the field of drug development, offering detailed insights into its chemical properties, synthesis, analytical characterization, and applications.

Introduction: The Significance of a Chiral Fluorinated Phenol

(R)-2-(1-Aminoethyl)-4-fluorophenol hydrochloride is a specialized chemical compound of significant interest in the pharmaceutical industry.[2][4] Its value lies in the unique combination of three key structural features: a chiral aminoethyl group, a phenol ring, and a fluorine substituent. This trifecta of functionalities makes it a highly sought-after intermediate in the synthesis of complex, high-value active pharmaceutical ingredients (APIs), particularly those targeting the central nervous system and the adrenergic system.[2] The chirality of the molecule is of paramount importance, as stereochemistry often dictates the efficacy and safety of a drug. The (R)-configuration at the aminoethyl side chain allows for stereospecific interactions with biological targets, leading to improved selectivity and potentially reducing off-target effects.[2]

The presence of a fluorine atom on the phenol ring is another critical feature. Fluorine substitution is a well-established strategy in medicinal chemistry to enhance the metabolic stability and binding affinity of drug candidates.[5] It can also modulate the physicochemical properties of a molecule, such as its lipophilicity and pKa, which can in turn improve its pharmacokinetic profile.

Physicochemical Properties

A thorough understanding of the physicochemical properties of (R)-2-(1-Aminoethyl)-4-fluorophenol hydrochloride is essential for its effective use in synthesis and formulation.

| Property | Value | Source |

| CAS Number | 1802222-53-2 | [1][3][4] |

| Molecular Formula | C₈H₁₁ClFNO | [1][2][3] |

| Molecular Weight | 191.63 g/mol | [1][2][3] |

| Appearance | White to off-white solid | [4] |

| Storage | Room temperature, in a dry, sealed place under an inert atmosphere | [1][3][4] |

Synthesis and Stereochemical Control

The synthesis of (R)-2-(1-Aminoethyl)-4-fluorophenol hydrochloride with high enantiomeric purity is a key challenge. Asymmetric synthesis is the preferred route to ensure the desired stereochemistry.[2] While a specific, publicly available, step-by-step protocol for this exact compound is not detailed in the provided search results, a general and logical synthetic strategy can be inferred from established methods for analogous chiral amines and fluorinated compounds. A plausible approach involves the asymmetric reduction of a corresponding prochiral ketone precursor.

A generalized workflow for such a synthesis is depicted below:

Caption: Generalized synthetic workflow for (R)-2-(1-Aminoethyl)-4-fluorophenol HCl.

Experimental Protocol: Asymmetric Reduction (A Representative Method)

The following is a representative, non-validated protocol based on general principles of asymmetric synthesis of chiral amines.[6][7] This protocol should be adapted and optimized by qualified personnel.

Objective: To synthesize (R)-2-(1-Aminoethyl)-4-fluorophenol from a prochiral ketone precursor.

Materials:

-

2-Amino-4-fluorophenone (or a suitable precursor)

-

Chiral catalyst (e.g., a ruthenium or rhodium-based complex with a chiral ligand)

-

Reducing agent (e.g., hydrogen gas or a hydride source)

-

Anhydrous solvent (e.g., methanol, ethanol, or dichloromethane)

-

Hydrochloric acid (for salt formation)

-

Standard laboratory glassware and equipment for inert atmosphere reactions

Procedure:

-

Catalyst Preparation: In a reaction vessel under an inert atmosphere (e.g., nitrogen or argon), dissolve the chiral catalyst in the anhydrous solvent.

-

Substrate Addition: Add the 2-amino-4-fluorophenone precursor to the catalyst solution.

-

Reduction: Introduce the reducing agent. If using hydrogen gas, pressurize the reaction vessel to the appropriate pressure. If using a hydride source, add it slowly to the reaction mixture at a controlled temperature.

-

Reaction Monitoring: Monitor the progress of the reaction by a suitable analytical technique, such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC), until the starting material is consumed.

-

Work-up: Once the reaction is complete, carefully quench any remaining reducing agent. Remove the catalyst by filtration.

-

Purification: Purify the resulting (R)-2-(1-Aminoethyl)-4-fluorophenol by column chromatography or recrystallization to achieve the desired chemical purity.

-

Salt Formation: Dissolve the purified free base in a suitable solvent (e.g., isopropanol or ethyl acetate) and add a stoichiometric amount of hydrochloric acid.

-

Isolation: Isolate the precipitated (R)-2-(1-Aminoethyl)-4-fluorophenol hydrochloride by filtration, wash with a cold solvent, and dry under vacuum.

Analytical Characterization

Ensuring the chemical identity, purity, and enantiomeric excess of (R)-2-(1-Aminoethyl)-4-fluorophenol hydrochloride is critical for its use in pharmaceutical manufacturing. A combination of spectroscopic and chromatographic techniques is employed for this purpose.

Spectroscopic Analysis

-

Mass Spectrometry (MS): MS is used to determine the molecular weight and fragmentation pattern of the molecule, confirming its elemental composition.

-

Infrared (IR) Spectroscopy: IR spectroscopy can identify the presence of key functional groups such as the hydroxyl (-OH), amine (-NH₂), and the C-F bond.

Chromatographic Analysis

-

High-Performance Liquid Chromatography (HPLC): HPLC is the primary method for assessing chemical purity. For determining the enantiomeric excess, a chiral HPLC method is essential.[9] The development of a robust chiral HPLC method is a critical step in the quality control of this intermediate.

Experimental Protocol: Chiral HPLC Method Development (A General Approach)

Objective: To develop an HPLC method for the separation and quantification of the (R)- and (S)-enantiomers of 2-(1-Aminoethyl)-4-fluorophenol.

Instrumentation:

-

HPLC system with a UV detector

-

Chiral stationary phase (CSP) column (e.g., polysaccharide-based columns like Chiralpak® or Lux®)

Procedure:

-

Column Screening: Screen a variety of chiral columns with different stationary phases to identify a column that provides baseline separation of the enantiomers.

-

Mobile Phase Optimization: Optimize the mobile phase composition (e.g., mixtures of hexane/isopropanol or other solvent systems) to achieve optimal resolution and retention times. The addition of acidic or basic modifiers may be necessary.

-

Method Validation: Validate the developed method according to ICH guidelines, including parameters such as specificity, linearity, accuracy, precision, and limit of detection/quantification.

Caption: A typical analytical workflow for the characterization of the compound.

Applications in Drug Development

The primary application of (R)-2-(1-Aminoethyl)-4-fluorophenol hydrochloride is as a key intermediate in the synthesis of beta-adrenergic receptor agonists.[2] These agonists are a class of drugs that bind to and activate beta-adrenergic receptors, leading to a variety of physiological responses.

Beta-Adrenergic Receptor Agonists

Beta-adrenergic agonists are used to treat a range of conditions, including:

-

Asthma and Chronic Obstructive Pulmonary Disease (COPD): By stimulating beta-2 adrenergic receptors in the lungs, these drugs cause bronchodilation, relieving the symptoms of bronchospasm.

-

Cardiovascular disorders: Certain beta-agonists can be used to treat conditions like heart failure and bradycardia by increasing heart rate and contractility.

The (R)-enantiomer of many beta-agonists is the eutomer, meaning it is the pharmacologically active enantiomer. Therefore, the use of enantiomerically pure starting materials like (R)-2-(1-Aminoethyl)-4-fluorophenol hydrochloride is crucial for the synthesis of single-enantiomer drugs.

The Role of Fluorine in Beta-Agonist Pharmacology

The fluorine atom in the phenol ring can significantly influence the pharmacological properties of the final drug molecule.[5] Fluorination can:

-

Increase metabolic stability: By blocking sites of oxidative metabolism, fluorine can prolong the drug's half-life.

-

Enhance binding affinity: The electronegativity of fluorine can lead to favorable interactions with the receptor's binding site.

-

Improve selectivity: The presence of fluorine can influence the conformational preferences of the molecule, leading to higher selectivity for a specific receptor subtype (e.g., beta-2 over beta-1).[5]

Safety and Handling

(R)-2-(1-Aminoethyl)-4-fluorophenol hydrochloride should be handled by trained personnel in a well-ventilated laboratory setting.[1] Personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn at all times.[1]

Hazard Statements (based on related compounds):

-

May be harmful if swallowed.

-

Causes skin irritation.

-

Causes serious eye irritation.

-

May cause respiratory irritation.[3]

Precautionary Statements:

-

Avoid breathing dust/fume/gas/mist/vapors/spray.

-

Wash hands thoroughly after handling.

-

Use only outdoors or in a well-ventilated area.

-

Wear protective gloves/protective clothing/eye protection/face protection.[1]

For detailed safety information, refer to the Material Safety Data Sheet (MSDS) provided by the supplier.[1]

Conclusion

(R)-2-(1-Aminoethyl)-4-fluorophenol hydrochloride is a sophisticated and valuable building block for the synthesis of advanced pharmaceutical compounds. Its unique structural features, including its defined stereochemistry and fluorine substitution, make it an ideal starting material for the development of selective and metabolically stable drugs, particularly in the area of beta-adrenergic agonists. A thorough understanding of its synthesis, characterization, and safe handling is essential for its successful application in modern drug discovery and development.

References

- Capot Chemical Co., Ltd. (2023, May 25). MSDS of (R)-2-(1-Aminoethyl)-4-fluorophenol hydrochloride.

- MySkinRecipes. (n.d.). (R)-2-(1-Aminoethyl)-4-fluorophenol hydrochloride. Retrieved January 26, 2026.

- BLDpharm. (n.d.). 1802222-53-2|(R)-2-(1-Aminoethyl)-4-fluorophenol hydrochloride. Retrieved January 26, 2026.

- ChemicalBook. (2025, July 16). (R)-2-(1-aminoethyl)-4-fluorophenol hydrochloride | 1802222-53-2.

- Hruby, V. J., & Qian, X. (n.d.). Approaches to the Asymmetric Synthesis of Unusual Amino Acids.

- Google Patents. (n.d.). CN104262095A - R-1-(4-fluorophenyl)ethanol and synthesis of ester thereof. Retrieved January 26, 2026.

- PubChem. (n.d.). (R)-2-(1-Aminoethyl)-4-fluorophenol. Retrieved January 26, 2026.

- Adejare, A. (1997). Synthesis and beta-adrenergic activities of R-fluoronaphthyloxypropanolamine. PubMed, 9144745.

- Phenomenex. (n.d.).

- BenchChem. (2025). discovery and synthesis of chiral amino alcohols.

- Wang, J., et al. (2009). Structural basis of the selectivity of the beta(2)

- Fisher Scientific. (2024, March 31).

- Sigma-Aldrich. (n.d.). Basics of chiral HPLC.

- CV Pharmacology. (n.d.). Beta-Adrenoceptor Agonists (β-agonists).

- Google Patents. (2008, June 20). (12) United States Patent (10)

- Green Chemistry (RSC Publishing). (n.d.).

- Sumitomo Chemical. (n.d.).

- Ninja Nerd. (2022, September 23). Adrenergic Agonists - Autonomic Pharmacology. YouTube.

- MDPI. (2024, December 4). Asymmetric Synthesis of 2-Arylethylamines: A Metal-Free Review of the New Millennium.

- Google Patents. (2011, April 12). US 9,403,783 B2.

- Wang, J., et al. (2018). Catalytic Asymmetric Synthesis of Chiral γ-Amino Ketones via Umpolung Reactions of Imines. PMC, NIHMS912192.

- ResearchGate. (n.d.). Figure S2: 13 C NMR spectrum of 4-amino-2-fluorophenol hydrochloride....

- Cioni, P., et al. (2015). Inhaled β2-adrenoceptor (β2-AR)

- Google Patents. (n.d.). CN104262178A - Synthesis method of propafenone hydrochloride. Retrieved January 26, 2026.

- Google Patents. (2004, January 15). (12)

- LCGC International. (2023, January 19).

- Reddy, G. S., et al. (2012). New chiral reverse phase HPLC method for enantioselective analysis of ketorolac using chiral AGP column. PMC, 3552109.

- Carl ROTH. (n.d.).

- CymitQuimica. (n.d.). (R)-2-(1-Aminoethyl)-4-fluorophenol hydrochloride. Retrieved January 26, 2026.

- Cole-Parmer. (n.d.).

- ChemicalBook. (n.d.). 2-Fluorophenol(367-12-4) 1 H NMR. Retrieved January 26, 2026.

Sources

- 1. capotchem.cn [capotchem.cn]

- 2. (R)-2-(1-Aminoethyl)-4-fluorophenol hydrochloride [myskinrecipes.com]

- 3. 1802222-53-2|(R)-2-(1-Aminoethyl)-4-fluorophenol hydrochloride|BLD Pharm [bldpharm.com]

- 4. (R)-2-(1-aminoethyl)-4-fluorophenol hydrochloride | 1802222-53-2 [chemicalbook.com]

- 5. Synthesis and beta-adrenergic activities of R-fluoronaphthyloxypropanolamine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. renyi.hu [renyi.hu]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. researchgate.net [researchgate.net]

- 9. phx.phenomenex.com [phx.phenomenex.com]

(R)-2-(1-Aminoethyl)-4-fluorophenol hydrochloride molecular structure

An In-Depth Technical Guide to (R)-2-(1-Aminoethyl)-4-fluorophenol hydrochloride: Structure, Synthesis, and Application

Executive Summary

(R)-2-(1-Aminoethyl)-4-fluorophenol hydrochloride is a specialized chemical intermediate of significant interest to the pharmaceutical industry. Its intrinsic chirality and fluorinated phenolic structure make it a valuable building block in the asymmetric synthesis of complex active pharmaceutical ingredients (APIs). This guide provides a comprehensive technical overview of its molecular structure, physicochemical properties, plausible synthetic and analytical methodologies, and its critical role in drug development. The content is tailored for researchers, chemists, and drug development professionals, offering field-proven insights into its handling and application.

The incorporation of fluorine into drug candidates is a well-established strategy for enhancing metabolic stability, binding affinity, and lipophilicity. When combined with a specific stereochemistry, as in the '(R)' configuration of this molecule, it allows for highly selective interactions with biological targets. (R)-2-(1-Aminoethyl)-4-fluorophenol hydrochloride serves as a key precursor for APIs where stereochemical purity is paramount for efficacy and safety. It is particularly noted for its application in the synthesis of beta-adrenergic receptor agonists and other central nervous system-targeting drugs.[1] The hydrochloride salt form enhances stability and improves handling characteristics, making it suitable for multi-step synthetic processes under Good Manufacturing Practices (GMP).[2]

Molecular Profile: Structure and Physicochemical Properties

The molecule's structure features a phenol ring substituted with a fluorine atom at the C4 position and a chiral (R)-1-aminoethyl group at the C2 position. This specific arrangement is fundamental to its utility in stereoselective synthesis.

Molecular Structure Diagram

Caption: 2D structure of (R)-2-(1-Aminoethyl)-4-fluorophenol hydrochloride.

Physicochemical Data Summary

The properties of this intermediate are critical for its storage, handling, and use in subsequent reactions.

| Property | Value | Source(s) |

| CAS Number | 1802222-53-2 | [1][3] |

| Molecular Formula | C₈H₁₁ClFNO | [1][3] |

| Molecular Weight | 191.63 g/mol | [1][3] |

| Appearance | White to off-white crystalline powder | [4] |

| Melting Point | 152 - 156 °C | [5] |

| Solubility | Soluble in methanol; very soluble in N,N-Dimethylformamide (DMF); practically insoluble in water. | [5] |

| SMILES | CN.Cl | [4][6] |

| InChIKey | WNTRCWFPNVNFGW-USHJBNIQNA-N | [4] |

Synthesis Strategy: Pathways to Enantiopurity

While the exact proprietary synthesis routes are seldom published, a robust and scalable pathway can be designed based on established principles of asymmetric synthesis. The primary challenge is the stereocontrolled introduction of the amine group. Two logical strategies are presented: direct asymmetric synthesis and chiral resolution.

Proposed Asymmetric Synthesis Workflow

A common and effective method for creating chiral amines is the asymmetric reduction of a precursor ketone or imine using a chiral catalyst. This approach avoids the need for resolving racemic mixtures, making it more atom-economical.

Caption: Proposed workflow for the asymmetric synthesis of the target molecule.

Expertise & Causality: The hydroxyl group of the starting acetophenone is protected to prevent it from interfering with the subsequent reduction or amination steps. Asymmetric reduction of the ketone (or a derived imine) using a well-defined chiral catalyst (e.g., a Noyori-type ruthenium catalyst) is the key step that establishes the desired (R)-stereocenter.[7] This method is often preferred in industrial settings for its high enantioselectivity and efficiency. The final steps involve deprotection and salt formation with HCl to yield the stable, crystalline product.

Alternative: Chiral Resolution of a Racemic Mixture

An alternative, classical approach involves synthesizing the racemic amine and then separating the enantiomers. This is often accomplished by forming diastereomeric salts with a chiral resolving agent.

Protocol for Diastereomeric Salt Resolution:

-

Synthesis of Racemate: Prepare racemic 2-(1-aminoethyl)-4-fluorophenol via standard, non-chiral synthetic methods (e.g., reduction of 2-hydroxy-5-fluoroacetophenone oxime).

-

Salt Formation: Dissolve the racemic amine in a suitable solvent, such as methanol or ethanol. Add 0.5 equivalents of a chiral acid (e.g., (R)-(-)-Mandelic acid or (+)-Tartaric acid).

-

Crystallization: The two diastereomeric salts will have different solubilities. One salt will preferentially crystallize from the solution upon cooling or solvent evaporation. The choice of solvent is critical and often determined empirically to maximize the yield and purity of the desired diastereomer.

-

Isolation: Isolate the crystals by filtration. The solid will be enriched in one diastereomer (e.g., (R-amine)-(R-acid)).

-

Liberation of Free Amine: Treat the isolated diastereomeric salt with a base (e.g., NaOH or NaHCO₃) to neutralize the chiral acid and liberate the enantiomerically pure (R)-amine.

-

Final Salt Formation: Convert the purified (R)-amine to its hydrochloride salt by treating it with hydrochloric acid in a suitable solvent like isopropanol (IPA) or diethyl ether.

Trustworthiness: This method is self-validating. The enantiomeric excess (e.e.) of the resolved amine must be confirmed analytically (e.g., by chiral HPLC) at each stage of enrichment. The physical properties (melting point, optical rotation) of the isolated salt should be compared against established standards.

Analytical & Quality Control Framework

Rigorous analytical control is essential to ensure the identity, purity, and stereochemical integrity of this pharmaceutical intermediate.[8][9]

Protocol: Chiral Purity by HPLC

High-Performance Liquid Chromatography (HPLC) using a Chiral Stationary Phase (CSP) is the gold standard for determining enantiomeric purity.[10][11][12]

Experimental Protocol:

-

Sample Preparation: Accurately weigh ~10 mg of the hydrochloride salt and dissolve it in 10 mL of the mobile phase to create a 1 mg/mL stock solution. Further dilute as necessary.

-

Instrumentation: Use a standard HPLC system equipped with a UV detector.

-

Chromatographic Conditions:

-

Column: Chiralcel® OD-H, 5 µm, 4.6 x 250 mm (or equivalent cellulose-based CSP).

-

Mobile Phase: n-Hexane / Ethanol / Triethylamine (TEA) (90:10:0.1, v/v/v).

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 25 °C.

-

Detection: UV at 280 nm.

-

-

Analysis: Inject the sample and a racemic standard for comparison. The (R)- and (S)-enantiomers will elute as separate peaks. Calculate the enantiomeric purity by the relative peak area. A resolution factor (Rs) greater than 1.5 is desired for baseline separation.[13]

Causality: The CSP provides a chiral environment where the two enantiomers have different affinities, leading to different retention times. Basic amines like this compound often exhibit poor peak shape (tailing) on silica-based columns due to interaction with acidic silanol groups. The addition of a small amount of a basic modifier like TEA to the mobile phase masks these silanols, resulting in sharp, symmetrical peaks and improved resolution.[13]

Protocol: Structural Confirmation by NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) is used to confirm the chemical structure and rule out impurities. 1H, 13C, and 19F NMR are all informative.

Expected NMR Signals (in a suitable solvent like DMSO-d₆):

-

¹H NMR:

-

Aromatic Region (~6.8-7.5 ppm): Signals corresponding to the three protons on the phenyl ring, showing characteristic splitting patterns due to coupling with each other and the fluorine atom.

-

Methine Proton (~4.0-4.5 ppm): A quartet signal for the proton at the chiral center (CH), coupled to the adjacent methyl and amino protons.

-

Methyl Protons (~1.4-1.6 ppm): A doublet signal for the CH₃ group.

-

Amine/Hydroxyl Protons: Broad signals for the OH and NH₃⁺ protons, which are exchangeable.

-

-

¹⁹F NMR:

-

¹³C NMR:

-

Signals for all 8 unique carbon atoms in the molecule, with shifts influenced by the attached functional groups (OH, F, C-N).

-

Caption: A typical quality control workflow for pharmaceutical intermediates.

Safety, Handling, and Storage

Proper handling is crucial for user safety and maintaining the integrity of the material.

-

Hazard Identification: The compound is classified as harmful if swallowed (H302), causes skin irritation (H315), causes serious eye irritation (H319), and may cause respiratory irritation (H335).[3]

-

Personal Protective Equipment (PPE): Wear chemical-resistant gloves, safety goggles, and a lab coat. Handle in a well-ventilated area or a fume hood to avoid inhaling dust.[18]

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place. Keep away from incompatible materials such as strong oxidizing agents.[4]

-

Disposal: Dispose of waste material in accordance with local, state, and federal regulations.

Conclusion

(R)-2-(1-Aminoethyl)-4-fluorophenol hydrochloride is a high-value chiral intermediate whose precise structure enables the development of stereochemically pure pharmaceuticals. A thorough understanding of its properties, coupled with robust synthetic and analytical methods, is essential for its effective application in drug discovery and manufacturing. The methodologies outlined in this guide, from asymmetric synthesis to chiral HPLC analysis, provide a validated framework for researchers and developers working with this and similar chiral building blocks.

References

-

MySkinRecipes. (n.d.). (R)-2-(1-Aminoethyl)-4-fluorophenol hydrochloride. Retrieved from [Link]

- University of Bath. (n.d.). Asymmetric synthesis. Retrieved from a course lecture slide. [Link not available for direct citation, concept sourced from general chemistry education materials regarding asymmetric synthesis principles like those developed by Noyori.]

-

Yakhak Hoeji. (2021). Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. Retrieved from [Link]

-

Royal Society of Chemistry. (2012). Enantioselective synthesis of 1-aminoindene derivatives via asymmetric Brønsted acid catalysis. Chemical Communications. Retrieved from [Link]

-

Capot Chemical Co., Ltd. (2019). MSDS of (R)-2-(1-Aminoethyl)-4-fluorophenol hydrochloride. Retrieved from [Link]

-

ACS Publications. (2018). Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds. The Journal of Organic Chemistry. Retrieved from [Link]

-

Eurofins Scientific. (2024). Characterization for Pharmaceutical Products. Retrieved from [Link]

-

ResearchGate. (2024). A Thiourea Derivative of 2-[(1R)-1-Aminoethyl]phenol as a Chiral Sensor for the Determination of the Absolute Configuration of N-3,5-Dinitrobenzoyl Derivatives of Amino Acids. Retrieved from [Link]

-

Wikipedia. (n.d.). Fluorine-19 nuclear magnetic resonance spectroscopy. Retrieved from [Link]

-

LCGC International. (2005). A Strategy for Developing HPLC Methods for Chiral Drugs. Retrieved from [Link]

-

Wiley Online Library. (n.d.). Fluorine NMR. Encyclopedia of Magnetic Resonance. Retrieved from [Link]

-

LinkedIn. (2026). Pharmaceutical Intermediate Quality Standards: A Practical Guide. Retrieved from [Link]

-

PubMed. (2024). A Thiourea Derivative of 2-[(1 R)-1-Aminoethyl]phenol as a Chiral Sensor for the Determination of the Absolute Configuration of N-3,5-Dinitrobenzoyl Derivatives of Amino Acids. Retrieved from [Link]

-

PubChem. (n.d.). (R)-2-(1-Aminoethyl)-4-fluorophenol. Retrieved from [Link]

-

NIH National Center for Biotechnology Information. (2018). Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds. Retrieved from [Link]

-

Novasol Biotech. (2024). How to detect the percentage of pharmaceutical intermediates? Retrieved from [Link]

-

PYG Lifesciences. (2024). Pharmaceutical Intermediates Manufacturers: Ensuring Consistency & Reliability in Drug Productions. Retrieved from [Link]

-

Phenomenex. (n.d.). Chiral HPLC Separations Guidebook. Retrieved from [Link]

-

Anasazi Instruments. (n.d.). Active Nuclei Fluorine-19 NMR Spectroscopy. Retrieved from [Link]

-

Chiralpedia. (2025). Part 6: Resolution of Enantiomers. Retrieved from [Link]

-

NIH National Center for Biotechnology Information. (2011). HPLC Method for Determination of Enantiomeric Purity of a Novel Respiratory Fluoroquinolone: WCK 1152. Retrieved from [Link]

-

Pharmaceutical Technology. (2015). Chiral Resolution with and without Resolving Agents. Retrieved from [Link]

Sources

- 1. (R)-2-(1-Aminoethyl)-4-fluorophenol hydrochloride [myskinrecipes.com]

- 2. Pharmaceutical Intermediates: Ensuring Quality & Reliability in Drug Production [pyglifesciences.com]

- 3. 1802222-53-2|(R)-2-(1-Aminoethyl)-4-fluorophenol hydrochloride|BLD Pharm [bldpharm.com]

- 4. (R)-2-(1-aminoethyl)-4-fluorophenol hydrochloride | 1802222-53-2 [chemicalbook.com]

- 5. mdpi.com [mdpi.com]

- 6. arctomsci.com [arctomsci.com]

- 7. web.uvic.ca [web.uvic.ca]

- 8. tianmingpharm.com [tianmingpharm.com]

- 9. How to detect the percentage of pharmaceutical intermediates? - Novasol Biotech [novasolbio.com]

- 10. Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases [yakhak.org]

- 11. chromatographyonline.com [chromatographyonline.com]

- 12. phx.phenomenex.com [phx.phenomenex.com]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. Fluorine-19 nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]

- 15. Active Nuclei Fluorine-19 NMR Spectroscopy - Anasazi Instruments [aiinmr.com]

- 16. pubs.acs.org [pubs.acs.org]

- 17. Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 18. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

An In-Depth Technical Guide to the Synthesis of (R)-2-(1-Aminoethyl)-4-fluorophenol Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

(R)-2-(1-Aminoethyl)-4-fluorophenol hydrochloride is a chiral aromatic amine that serves as a crucial building block in the synthesis of various pharmaceutical compounds. Its specific stereochemistry and the presence of a fluorine atom make it a valuable intermediate in the development of targeted therapies, including beta-adrenergic receptor agonists and other agents targeting the central nervous system.[1] The fluorine substituent can enhance metabolic stability and binding affinity of the final drug molecule, making its synthesis a subject of significant interest in medicinal chemistry.

This technical guide provides a comprehensive overview of a viable and scientifically sound synthetic pathway for (R)-2-(1-Aminoethyl)-4-fluorophenol hydrochloride. The presented route is a multi-step process commencing with the readily available starting material, 4-fluorophenol. The synthesis involves the formation of a key ketone intermediate, followed by the creation of a racemic amine, which is then resolved to isolate the desired (R)-enantiomer before final conversion to the hydrochloride salt. This guide will delve into the mechanistic underpinnings of each reaction, provide detailed experimental protocols, and offer insights into the rationale behind the chosen methodologies.

Overall Synthetic Strategy

The synthesis of (R)-2-(1-Aminoethyl)-4-fluorophenol hydrochloride can be strategically divided into four main stages:

-

Fries Rearrangement: Acylation of 4-fluorophenol followed by a Fries rearrangement to yield the key intermediate, 1-(5-fluoro-2-hydroxyphenyl)ethanone.

-

Formation of the Racemic Amine: Conversion of the ketone intermediate into the racemic 2-(1-aminoethyl)-4-fluorophenol. This can be achieved via a two-step process of oxime formation and subsequent reduction.

-

Chiral Resolution: Separation of the (R)- and (S)-enantiomers of the racemic amine through diastereomeric salt formation using a chiral resolving agent.

-

Hydrochloride Salt Formation: Conversion of the isolated (R)-enantiomer into its stable hydrochloride salt.

Diagram 1: Overall synthetic workflow for (R)-2-(1-Aminoethyl)-4-fluorophenol hydrochloride.

Part 1: Synthesis of the Key Intermediate: 1-(5-Fluoro-2-hydroxyphenyl)ethanone

The initial step in this synthetic pathway is the formation of 1-(5-fluoro-2-hydroxyphenyl)ethanone from 4-fluorophenol. This is efficiently achieved through a one-pot acylation followed by a Fries rearrangement.

Chemical Rationale

The Fries rearrangement is an organic reaction that involves the rearrangement of a phenolic ester to a hydroxy aryl ketone with the aid of a Lewis acid catalyst, typically aluminum chloride (AlCl₃).[2] The reaction proceeds via an initial acylation of the phenolic hydroxyl group to form an ester. In the presence of a Lewis acid, the acyl group migrates to the ortho or para position of the aromatic ring. In the case of 4-fluorophenol, the ortho position is favored, leading to the desired 2-acetyl-4-fluorophenol. The fluorine atom at the para position is a deactivating group, which can influence the regioselectivity of the rearrangement.

Experimental Protocol

Materials:

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |

| 4-Fluorophenol | 112.10 | 72.0 g | 0.642 |

| Acetyl chloride | 78.50 | 57.5 g | 0.732 |

| Anhydrous Aluminum Chloride | 133.34 | 111.5 g | 0.836 |

| Ethyl Acetate | - | 900 mL | - |

| Water | - | 500 mL | - |

Procedure:

-

To a three-necked flask equipped with a stirrer and a dropping funnel, add 4-fluorophenol (72.0 g, 0.642 mol).

-

Cool the flask to 0°C in an ice bath and slowly add acetyl chloride (57.5 g, 0.732 mol) dropwise with stirring.[2]

-

After the addition is complete, allow the mixture to stir at 25°C for 2 hours.

-

Heat the reaction mixture to 130°C and slowly add anhydrous aluminum chloride (111.5 g, 0.836 mol) in portions.

-

Maintain the reaction at 130°C for 2 hours with continuous stirring.[2]

-

After cooling, cautiously add 500 mL of water to the reaction mixture with stirring to quench the reaction.

-

Extract the aqueous layer three times with 300 mL portions of ethyl acetate.

-

Combine the organic layers and concentrate in vacuo to obtain the crude product.

Expected Yield: ~98%[2]

Characterization Data for 1-(5-Fluoro-2-hydroxyphenyl)ethanone:

-

¹H NMR (CDCl₃): δ 12.0 (s, 1H, OH), 7.39 (dd, J=8.8, 3.2 Hz, 1H), 7.21 (td, J=8.8, 3.2 Hz, 1H), 6.95 (dd, J=8.8, 4.4 Hz, 1H), 2.61 (s, 3H, CH₃).[3]

-

¹³C NMR (CDCl₃): δ 204.5, 162.4 (d, J=245 Hz), 158.0 (d, J=12 Hz), 125.0 (d, J=24 Hz), 123.6 (d, J=7 Hz), 119.5, 115.4 (d, J=23 Hz).[4]

Part 2: Formation of Racemic 2-(1-Aminoethyl)-4-fluorophenol

The next stage involves the conversion of the synthesized ketone into a racemic primary amine. A reliable method for this transformation is the formation of an oxime intermediate, followed by its reduction.

Chemical Rationale

The carbonyl group of the ketone readily reacts with hydroxylamine to form an oxime. This oxime can then be reduced to the corresponding primary amine. Catalytic hydrogenation, for instance using hydrogen gas with a palladium-on-carbon (Pd/C) catalyst, is an effective method for this reduction.[5] This two-step approach is often preferred over direct reductive amination for its high yields and cleaner reaction profiles.

Diagram 2: Oxime formation and subsequent reduction to the racemic amine.

Experimental Protocol

Step 2a: Oxime Formation

Materials:

| Reagent | Molar Mass ( g/mol ) | Quantity |

| 1-(5-Fluoro-2-hydroxyphenyl)ethanone | 154.14 | 1 equivalent |

| Hydroxylamine hydrochloride | 69.49 | 1.5 equivalents |

| Sodium acetate | 82.03 | 2.0 equivalents |

| Ethanol | - | Sufficient quantity |

| Water | - | Sufficient quantity |

Procedure:

-

Dissolve 1-(5-fluoro-2-hydroxyphenyl)ethanone in ethanol in a round-bottom flask.

-

In a separate flask, prepare a solution of hydroxylamine hydrochloride and sodium acetate in a mixture of ethanol and water.

-

Add the hydroxylamine solution to the ketone solution and heat the mixture to reflux for 2-4 hours.

-

Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Cool the reaction mixture and add water to precipitate the oxime.

-

Filter the solid, wash with cold water, and dry to obtain 1-(5-fluoro-2-hydroxyphenyl)ethanone oxime.

Step 2b: Reduction of the Oxime

Materials:

| Reagent | Molar Mass ( g/mol ) | Quantity |

| 1-(5-Fluoro-2-hydroxyphenyl)ethanone oxime | 169.15 | 1 equivalent |

| Palladium on Carbon (10% Pd) | - | 5-10 mol% |

| Ethanol or Methanol | - | Sufficient quantity |

| Hydrogen Gas (H₂) | 2.02 | Balloon or Parr apparatus |

Procedure:

-

In a hydrogenation flask, dissolve the oxime in ethanol or methanol.

-

Carefully add the Pd/C catalyst to the solution.

-

Purge the flask with hydrogen gas and then maintain a hydrogen atmosphere (using a balloon or a Parr hydrogenator).

-

Stir the reaction mixture vigorously at room temperature for 12-24 hours.

-

Monitor the reaction by TLC.

-

Once the reaction is complete, carefully filter the mixture through a pad of Celite to remove the catalyst.

-

Wash the Celite pad with the reaction solvent.

-

Concentrate the filtrate under reduced pressure to obtain the racemic 2-(1-aminoethyl)-4-fluorophenol.

Part 3: Chiral Resolution of the Racemic Amine

The separation of the desired (R)-enantiomer from the racemic mixture is a critical step. This is effectively achieved by diastereomeric salt resolution using a chiral resolving agent. L-(-)-Dibenzoyltartaric acid is a suitable choice for this purpose.[6][7]

Chemical Rationale

The principle of chiral resolution by diastereomeric salt formation relies on the reaction of a racemic mixture of a base (the amine) with an enantiomerically pure acid (the resolving agent). This reaction forms a pair of diastereomeric salts which, unlike enantiomers, have different physical properties, including solubility.[8][9] By carefully selecting the solvent and crystallization conditions, the less soluble diastereomeric salt can be selectively crystallized, leaving the more soluble one in the mother liquor. The desired enantiomer can then be liberated from the isolated salt.

Experimental Protocol

Materials:

| Reagent | Molar Mass ( g/mol ) | Quantity |

| Racemic 2-(1-Aminoethyl)-4-fluorophenol | 155.17 | 1 equivalent |

| L-(-)-Dibenzoyltartaric acid | 358.31 | 0.5-1.0 equivalent |

| Methanol or Ethanol | - | Sufficient quantity |

| Sodium Hydroxide Solution (e.g., 2M) | - | As needed |

| Diethyl Ether or Dichloromethane | - | Sufficient quantity |

Procedure:

-

Dissolve the racemic 2-(1-aminoethyl)-4-fluorophenol in a minimal amount of a suitable solvent (e.g., methanol or ethanol) with gentle heating.

-

In a separate flask, dissolve L-(-)-dibenzoyltartaric acid (0.5 to 1.0 equivalent) in the same solvent.

-

Slowly add the resolving agent solution to the amine solution with stirring.

-

Allow the mixture to cool slowly to room temperature to induce crystallization of the less soluble diastereomeric salt. Seeding with a small crystal of the desired salt can be beneficial.

-

Collect the crystals by vacuum filtration and wash them with a small amount of cold solvent.

-

To liberate the free amine, dissolve the collected salt in water and add a base (e.g., 2M NaOH) until the solution is basic (pH > 10).

-

Extract the aqueous solution with an organic solvent (e.g., diethyl ether) multiple times.

-

Combine the organic extracts, dry over an anhydrous drying agent (e.g., Na₂SO₄), filter, and concentrate under reduced pressure to obtain the enantiomerically enriched (R)-2-(1-aminoethyl)-4-fluorophenol.

Part 4: Formation of (R)-2-(1-Aminoethyl)-4-fluorophenol Hydrochloride

The final step is the conversion of the chiral amine into its more stable and handleable hydrochloride salt.

Chemical Rationale

The basic amino group of the chiral amine readily reacts with a strong acid like hydrochloric acid (HCl) to form an ammonium salt.[10] This salt is typically a crystalline solid that is easier to purify and handle than the free amine, which may be an oil or a low-melting solid.

Experimental Protocol

Materials:

| Reagent | Molar Mass ( g/mol ) | Quantity |

| (R)-2-(1-Aminoethyl)-4-fluorophenol | 155.17 | 1 equivalent |

| HCl in Dioxane (4M) or HCl gas | - | ~1.1 equivalents |

| Diethyl Ether or Isopropanol | - | Sufficient quantity |

Procedure:

-

Dissolve the enantiomerically enriched (R)-2-(1-aminoethyl)-4-fluorophenol in a suitable anhydrous solvent such as diethyl ether or isopropanol.

-

Cool the solution in an ice bath.

-

Slowly add a solution of HCl in dioxane (e.g., 4M) or bubble dry HCl gas through the solution with stirring.

-

The hydrochloride salt will precipitate out of the solution.

-

Continue stirring for a short period to ensure complete precipitation.

-

Collect the solid by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum to obtain (R)-2-(1-aminoethyl)-4-fluorophenol hydrochloride as a white to off-white solid.[11]

Conclusion

The synthesis of (R)-2-(1-Aminoethyl)-4-fluorophenol hydrochloride presented in this guide outlines a robust and logical pathway from a simple starting material. Each step is based on well-established chemical principles, from the classic Fries rearrangement to the widely used technique of chiral resolution via diastereomeric salt formation. The successful execution of this synthesis requires careful attention to reaction conditions, purification techniques, and analytical characterization of intermediates and the final product. This guide provides a solid foundation for researchers and drug development professionals to produce this valuable chiral intermediate for further applications in the synthesis of complex pharmaceutical agents.

References

- BenchChem. (2025). Application Notes and Protocols for Chiral Resolution of Racemic Amines with (+)-Di-p-toluoyl-D-tartaric Acid. BenchChem.

- ChemicalBook. (2023). 1-(5-Fluoro-2-hydroxyphenyl)-1-ethanone(394-32-1) 1H NMR. ChemicalBook.

- ChemicalBook. (2023). 1-(5-Fluoro-2-hydroxyphenyl)-1-ethanone synthesis. ChemicalBook.

- ChemicalBook. (2024). Dibenzoyl-L-tartaric Acid: Applications in Chiral Resolution and its Production by Continuous Method. ChemicalBook.

- ChemicalBook. (2023). 2-Fluorophenol(367-12-4) 1H NMR. ChemicalBook.

- Discovery, U. C. L. (2010).

- Guidechem. (n.d.). How to synthesize 1-(5-Fluoro-2-hydroxyphenyl)-1-ethanone?. Guidechem.

- He, Y., et al. (2021). Conformational Preference of 2′-Fluoro-Substituted Acetophenone Derivatives Revealed by Through-Space 1H–19F and 13C–19F Spin–Spin Couplings. The Journal of Organic Chemistry.

- König, B. (2026). One-Pot Mechanochemical Hydrogenation and Acetylation of 4-Nitrophenol to 4-Aminophenol and Paracetamol.

- Google Patents. (2016). Chiral resolution method of n-[4-(1-aminoethyl)

- Pálovics, E., et al. (2019). Separation of Diastereomers Taking Advantage for the Kinetic Control and Structure of Resolving Agent. Gavin Publishers.

- ChemicalBook. (2025). (R)-2-(1-aminoethyl)-4-fluorophenol hydrochloride. ChemicalBook.

- Royal Society of Chemistry. (2022).

- National Institutes of Health. (2020). New Advances in the Synthetic Application of Enantiomeric 1-Phenylethylamine (α-PEA): Privileged Chiral Inducer and Auxiliary.

- Chemistry LibreTexts. (2023). 5.8: Racemic Mixtures and the Resolution of Enantiomers.

- National Institutes of Health. (2008).

- The Journal of Organic Chemistry. (n.d.). Synthesis of chiral .alpha.-alkyl phenethylamines via organometallic addition to chiral 2-aryl-1,3-oxazolidines.

- National Institutes of Health. (2021).

- Google Patents. (2007).

- YouTube. (2022).

- YouTube. (2023).

- Preprints.org. (2025). The Challenging Complete and Detailed 1H and 13C NMR Assignment for Ent- Kaurenoic Acid, a Remark.

- National Institutes of Health. (2021).

- Capot Chemical Co., Ltd. (2023). MSDS of (R)-2-(1-Aminoethyl)-4-fluorophenol hydrochloride.

- ResearchGate. (2025). (R)

- MDPI. (2024). Asymmetric Synthesis of 2-Arylethylamines: A Metal-Free Review of the New Millennium.

- Organic Syntheses. (n.d.).

- MySkinRecipes. (n.d.). (R)-2-(1-Aminoethyl)-4-fluorophenol hydrochloride.

- The Royal Society of Chemistry. (2013). 4.

- PubMed. (2020). New Advances in the Synthetic Application of Enantiomeric 1-Phenylethylamine (α-PEA): Privileged Chiral Inducer and Auxiliary.

- Lead Sciences. (n.d.). (R)-2-(1-Aminoethyl)-4-fluorophenol hydrochloride.

- ResearchGate. (n.d.). 1H NMR spectrum of (E)-1-(5-chloro-2-hydroxyphenyl)-3-phenylprop-2-en-1-one.

Sources

- 1. (R)-2-(1-Aminoethyl)-4-fluorophenol hydrochloride [myskinrecipes.com]

- 2. 1-(5-Fluoro-2-hydroxyphenyl)-1-ethanone synthesis - chemicalbook [chemicalbook.com]

- 3. 1-(5-Fluoro-2-hydroxyphenyl)-1-ethanone(394-32-1) 1H NMR [m.chemicalbook.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. researchgate.net [researchgate.net]

- 6. Dibenzoyl-L-Tartaric Acid: Applications in Chiral Resolution and its Production by Continuous Method_Chemicalbook [chemicalbook.com]

- 7. WO2016133317A1 - Chiral resolution method of n-[4-(1-aminoethyl)-phenyl]-sulfonamide derivatives - Google Patents [patents.google.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. Design of diastereomeric salt resolution via multicomponent system characterization: a case study with hydrate formation - CrystEngComm (RSC Publishing) [pubs.rsc.org]

- 10. youtube.com [youtube.com]

- 11. (R)-2-(1-aminoethyl)-4-fluorophenol hydrochloride | 1802222-53-2 [chemicalbook.com]

(R)-2-(1-Aminoethyl)-4-fluorophenol hydrochloride mechanism of action

An In-Depth Technical Guide to the Presumed Mechanism of Action of (R)-2-(1-Aminoethyl)-4-fluorophenol hydrochloride

Abstract

(R)-2-(1-Aminoethyl)-4-fluorophenol hydrochloride is a chiral synthetic compound with potential applications in pharmaceutical development.[1][2] While direct pharmacological studies on this specific molecule are not extensively available in public literature, its structural similarity to the well-characterized natural compound higenamine (also known as norcoclaurine) provides a strong basis for predicting its mechanism of action.[3][4][5] This guide synthesizes the known biological activities of higenamine to propose a putative mechanism for (R)-2-(1-Aminoethyl)-4-fluorophenol hydrochloride, focusing on its likely role as a beta-adrenergic receptor agonist. This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of the anticipated pharmacological profile and methodologies for its investigation.

Introduction: Structural Analogy as a Predictive Tool

(R)-2-(1-Aminoethyl)-4-fluorophenol hydrochloride is a fluorinated pharmaceutical intermediate.[1] Its chemical architecture, particularly the phenol ring and the aminoethyl side chain, strongly suggests its potential interaction with adrenergic receptors.[1] This structural motif is shared with higenamine, a naturally occurring benzylisoquinoline alkaloid found in various plants.[6][7] Higenamine has been the subject of numerous pharmacological studies, revealing a complex and multifaceted mechanism of action.[5][7][8] Given the high degree of structural conservation, it is hypothesized that the addition of a fluorine atom at the 4-position of the phenol ring in (R)-2-(1-Aminoethyl)-4-fluorophenol hydrochloride will modulate the potency and selectivity of the higenamine pharmacophore, but not fundamentally alter its primary targets.

Proposed Core Mechanism: Beta-Adrenergic Receptor Agonism

The primary mechanism of action for higenamine is its activity as a non-selective agonist of β-adrenergic receptors, with demonstrated effects on both β1 and β2 subtypes.[5][8] This interaction initiates a cascade of intracellular signaling events that are central to its physiological effects. It is therefore highly probable that (R)-2-(1-Aminoethyl)-4-fluorophenol hydrochloride acts in a similar manner.

Signaling Pathway

Activation of β-adrenergic receptors by an agonist like (R)-2-(1-Aminoethyl)-4-fluorophenol hydrochloride is expected to trigger the following canonical signaling pathway:

Figure 1: Proposed β-Adrenergic Receptor Signaling Pathway.

Physiological Consequences of Beta-Adrenergic Agonism

Based on the known effects of higenamine, the activation of β-adrenergic receptors by (R)-2-(1-Aminoethyl)-4-fluorophenol hydrochloride is anticipated to produce the following physiological responses:

-

Cardiovascular Effects (β1-Adrenergic Receptor Mediated): Increased heart rate (positive chronotropy), enhanced myocardial contractility (positive inotropy), and increased cardiac output.[4][5][8][9] These effects have been observed in human studies with higenamine.[9]

-

Bronchodilation (β2-Adrenergic Receptor Mediated): Relaxation of the smooth muscle in the bronchi, leading to widening of the airways.[4][8] This suggests potential therapeutic applications in conditions like asthma.

-

Vascular Effects: Higenamine has been shown to cause vascular relaxation.[4]

Secondary and Pleiotropic Mechanisms

Beyond its primary action on β-adrenergic receptors, higenamine exhibits a range of other biological activities that may also be characteristic of its fluorinated analog.

Antioxidant and Anti-inflammatory Properties

Higenamine has been demonstrated to possess antioxidant properties by inhibiting the production of reactive oxygen species (ROS) and increasing the activity of antioxidant enzymes.[5][7] This is potentially mediated through the PI3K/Akt/NRF2/HO-1 signaling pathway.[7][10] It also exhibits anti-inflammatory effects.[7]

Figure 2: Putative Antioxidant Signaling Pathway.

Other Potential Targets

Research on higenamine has also identified other molecular targets, which could be relevant for (R)-2-(1-Aminoethyl)-4-fluorophenol hydrochloride:

-

Alpha-1 Adrenergic Receptor Antagonism: Higenamine has been reported to act as an antagonist at α1-adrenergic receptors, which could contribute to its effects on blood pressure.[10]

-

Lysine-Specific Demethylase 1 (LSD1) Inhibition: Higenamine has been identified as a selective inhibitor of LSD1, suggesting potential applications in oncology.[10]

Experimental Protocols for Mechanism of Action Studies

To empirically determine the mechanism of action of (R)-2-(1-Aminoethyl)-4-fluorophenol hydrochloride, a series of in vitro and in vivo experiments are recommended.

In Vitro Assays

4.1.1. Receptor Binding Assays

-

Objective: To determine the binding affinity of (R)-2-(1-Aminoethyl)-4-fluorophenol hydrochloride for β1- and β2-adrenergic receptors.

-

Methodology:

-

Prepare cell membrane fractions from cells overexpressing human β1- or β2-adrenergic receptors.

-

Incubate the membrane preparations with a radiolabeled ligand (e.g., [3H]-dihydroalprenolol) and varying concentrations of (R)-2-(1-Aminoethyl)-4-fluorophenol hydrochloride.

-

After incubation, separate bound from free radioligand by rapid filtration.

-

Quantify the amount of bound radioligand using liquid scintillation counting.

-

Calculate the Ki (inhibition constant) from competition binding curves.

-

4.1.2. Functional Assays

-

Objective: To assess the functional activity (agonism or antagonism) of the compound at β-adrenergic receptors.

-

Methodology (cAMP Assay):

-

Culture cells expressing β1- or β2-adrenergic receptors.

-

Treat the cells with varying concentrations of (R)-2-(1-Aminoethyl)-4-fluorophenol hydrochloride.

-

Lyse the cells and measure the intracellular concentration of cyclic AMP (cAMP) using an appropriate assay kit (e.g., ELISA-based).

-

Generate dose-response curves and calculate the EC50 (half-maximal effective concentration).

-

In Vivo Studies

-

Objective: To evaluate the physiological effects of (R)-2-(1-Aminoethyl)-4-fluorophenol hydrochloride in a living organism.

-

Methodology (Rodent Model):

-

Anesthetize rodents (e.g., rats or mice) and implant telemetry devices to monitor cardiovascular parameters (heart rate, blood pressure).

-

Administer increasing doses of (R)-2-(1-Aminoethyl)-4-fluorophenol hydrochloride intravenously or intraperitoneally.

-

Record the changes in heart rate and blood pressure in real-time.

-

To confirm β-adrenergic mediation, pre-treat a separate group of animals with a β-blocker (e.g., propranolol) before administering the test compound.

-

Data Presentation

The following table provides a template for summarizing the expected and experimentally determined pharmacological parameters for (R)-2-(1-Aminoethyl)-4-fluorophenol hydrochloride, with comparative data for higenamine.

| Parameter | Higenamine (Literature Values) | (R)-2-(1-Aminoethyl)-4-fluorophenol hydrochloride (Experimental) |

| β1-Adrenergic Receptor | ||

| Binding Affinity (Ki) | Varies by study | To be determined |

| Functional Activity (EC50) | Varies by study | To be determined |

| β2-Adrenergic Receptor | ||

| Binding Affinity (Ki) | Varies by study | To be determined |

| Functional Activity (EC50) | Varies by study | To be determined |

| In Vivo Effects | ||

| Increase in Heart Rate | Dose-dependent | To be determined |

| Effect on Blood Pressure | Variable | To be determined |

Conclusion and Future Directions

While the precise mechanism of action of (R)-2-(1-Aminoethyl)-4-fluorophenol hydrochloride requires direct experimental validation, its structural relationship to higenamine provides a robust framework for predicting its pharmacological profile. The primary anticipated mechanism is non-selective β-adrenergic agonism, with potential for additional effects on other signaling pathways. The experimental protocols outlined in this guide offer a clear path for elucidating the detailed pharmacology of this compound, which will be crucial for its potential development as a therapeutic agent. Future research should also investigate the impact of the fluorine substitution on metabolic stability and pharmacokinetic properties.

References

-

Higenamine: What Athletes Need to Know to Compete Clean | USADA. (n.d.). Retrieved January 26, 2026, from [Link]

-

(R)-2-(1-Aminoethyl)-4-fluorophenol hydrochloride - MySkinRecipes. (n.d.). Retrieved January 26, 2026, from [Link]

-

Higenamine: Appetite Suppressant Stimulant Also Named Norcoclaurine. (2018, December 11). PricePlow. Retrieved January 26, 2026, from [Link]

- Shi, H., et al. (2025).

-

Higenamine | C16H17NO3 | CID 114840 - PubChem. (n.d.). National Center for Biotechnology Information. Retrieved January 26, 2026, from [Link]

- Zhang, Y., et al. (2022). Pharmacological effects of higenamine based on signalling pathways and mechanism of action. Frontiers in Pharmacology, 13, 942279.

- Process for preparing 2-chloro-4-fluorophenol - Google Patents. (n.d.).

-

MSDS of (R)-2-(1-Aminoethyl)-4-fluorophenol hydrochloride. (2023, May 25). Capot Chemical. Retrieved January 26, 2026, from [Link]

-

Higenamine - Wikipedia. (n.d.). Retrieved January 26, 2026, from [Link]

-

CAS NO. 1802222-53-2 | (R)-2-(1-Aminoethyl)-4-fluorophenol hydrochloride - Arctom. (n.d.). Retrieved January 26, 2026, from [Link]

-

(R)-2-(1-Aminoethyl)-4-fluorophenol | C8H10FNO | CID 63369759 - PubChem. (n.d.). National Center for Biotechnology Information. Retrieved January 26, 2026, from [Link]

-

A Narrative Review on Higenamine: Pharmacological Properties and Clinical Applications - PubMed. (2025, March 14). National Center for Biotechnology Information. Retrieved January 26, 2026, from [Link]

Sources

- 1. (R)-2-(1-Aminoethyl)-4-fluorophenol hydrochloride [myskinrecipes.com]

- 2. (R)-2-(1-aminoethyl)-4-fluorophenol hydrochloride | 1802222-53-2 [chemicalbook.com]

- 3. usada.org [usada.org]

- 4. Higenamine: Appetite Suppressant Stimulant Also Named Norcoclaurine [blog.priceplow.com]

- 5. A Narrative Review on Higenamine: Pharmacological Properties and Clinical Applications | MDPI [mdpi.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. Pharmacological effects of higenamine based on signalling pathways and mechanism of action - PMC [pmc.ncbi.nlm.nih.gov]

- 8. A Narrative Review on Higenamine: Pharmacological Properties and Clinical Applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Higenamine - Wikipedia [en.wikipedia.org]

- 10. medchemexpress.com [medchemexpress.com]

(R)-2-(1-Aminoethyl)-4-fluorophenol hydrochloride physical and chemical data

An In-depth Technical Guide to (R)-2-(1-Aminoethyl)-4-fluorophenol hydrochloride

Authored by: A Senior Application Scientist

Introduction

(R)-2-(1-Aminoethyl)-4-fluorophenol hydrochloride is a chiral compound of significant interest in the pharmaceutical industry. Its structural features, including a stereocenter, a fluorinated phenol ring, and an amino group, make it a valuable building block in medicinal chemistry. This guide provides a comprehensive overview of its physical and chemical properties, analytical characterization, and applications, with a focus on providing practical insights for researchers and drug development professionals.

Chemical and Physical Properties

The hydrochloride salt of (R)-2-(1-Aminoethyl)-4-fluorophenol is typically a white to off-white crystalline solid.[1] The presence of the chiral center dictates its interaction with biological systems, making stereochemical purity a critical parameter.[2]

Identifiers and Molecular Structure

Below is a table summarizing the key identifiers for this compound.

| Identifier | Value | Source |

| CAS Number | 1802222-53-2 | [3][4] |

| Molecular Formula | C₈H₁₁ClFNO | [2][3] |

| Molecular Weight | 191.63 g/mol | [2][3] |

| IUPAC Name | 2-[(1R)-1-aminoethyl]-4-fluorophenol;hydrochloride | [5] |

| InChIKey | WNTRCWFPNVNFGW-USHJBNIQNA-N | [1][4] |

| SMILES | CN.Cl | [4] |

| MDL Number | MFCD24415491 | [2] |

The structure of (R)-2-(1-Aminoethyl)-4-fluorophenol hydrochloride is depicted in the diagram below.

Caption: Chemical structure of (R)-2-(1-Aminoethyl)-4-fluorophenol hydrochloride.

Physical and Chemical Data Summary

The following table summarizes the key physical and chemical properties of the compound.

| Property | Value | Source |

| Appearance | White to off-white powder or crystalline powder; odorless. | [1] |

| Melting Point | 152°C to 156°C | [1] |

| Solubility | Very soluble in N,N-Dimethylformamide; Soluble in methanol; Sparingly soluble in glacial acetic acid; Very slightly soluble in chloroform; Practically insoluble in water. | [1] |

| Storage | Store at room temperature in a dry, inert atmosphere. Keep container tightly sealed and away from moisture. | [2][4] |

Analytical Characterization

Rigorous analytical characterization is essential to confirm the identity, purity, and stereochemistry of (R)-2-(1-Aminoethyl)-4-fluorophenol hydrochloride. The following sections detail the expected outcomes from various analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone for structural elucidation. While specific spectra for this exact compound are not publicly available, we can predict the key signals based on its structure and data from analogous compounds.[6][7][8]

Expected ¹H NMR (400 MHz, DMSO-d₆) Signals:

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~9.5-10.5 | br s | 1H | Ar-OH | Phenolic proton, exchangeable with D₂O. |

| ~8.0-8.5 | br s | 3H | -NH₃⁺ | Protons of the ammonium group, exchangeable with D₂O. |

| ~7.0-7.3 | m | 3H | Ar-H | Aromatic protons, showing complex splitting due to fluorine coupling. |

| ~4.3 | q | 1H | CH-NH₃⁺ | Methine proton, coupled to the methyl group. |

| ~1.5 | d | 3H | -CH₃ | Methyl protons, coupled to the methine proton. |

Expected ¹³C NMR (100 MHz, DMSO-d₆) Signals:

| Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~155-160 (d) | C-F | Aromatic carbon bonded to fluorine, shows a large C-F coupling constant. |

| ~150-155 | C-OH | Aromatic carbon bonded to the hydroxyl group. |

| ~115-130 (m) | Ar-C | Other aromatic carbons, with smaller C-F couplings. |

| ~45-50 | CH-NH₃⁺ | Methine carbon. |

| ~18-22 | -CH₃ | Methyl carbon. |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule.

Expected IR Absorption Bands (KBr Pellet):

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3200-3500 | Broad | O-H and N-H stretching |

| 2800-3100 | Medium | C-H stretching (aromatic and aliphatic) |

| ~1600 | Strong | N-H bending (ammonium) |

| ~1500, ~1450 | Medium-Strong | C=C stretching (aromatic) |

| ~1250 | Strong | C-F stretching |

| ~1200 | Strong | C-O stretching (phenol) |

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass and fragmentation pattern of the molecule.

Expected Mass Spectrum (Electrospray Ionization, ESI+):

| m/z | Ion |

| 156.08 | [M+H]⁺ (free base) |

| 139.08 | [M+H - NH₃]⁺ |

Experimental Protocols

The following are generalized protocols for the analytical characterization of (R)-2-(1-Aminoethyl)-4-fluorophenol hydrochloride.

Protocol for NMR Spectroscopy

-

Sample Preparation: Accurately weigh 5-10 mg of the compound and dissolve it in ~0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CD₃OD) in an NMR tube.

-

Acquisition: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher spectrometer.

-

Processing: Process the raw data (FID) with appropriate window functions and perform Fourier transformation. Phase and baseline correct the spectra and reference them to the residual solvent peak.

Protocol for IR Spectroscopy

-

Sample Preparation: Prepare a KBr pellet by mixing a small amount of the sample with dry KBr powder and pressing it into a transparent disk.

-

Acquisition: Record the IR spectrum using an FTIR spectrometer over a range of 4000-400 cm⁻¹.[9]

-

Analysis: Identify the characteristic absorption bands corresponding to the functional groups of the molecule.

Protocol for Mass Spectrometry

-

Sample Preparation: Prepare a dilute solution of the compound in a suitable solvent, such as methanol.

-

Acquisition: Infuse the sample solution into an ESI-MS system and acquire the mass spectrum in positive ion mode.[9]

-

Analysis: Determine the mass of the parent ion and analyze the fragmentation pattern to confirm the structure.

Caption: General workflow for spectroscopic analysis.

Applications in Drug Development

(R)-2-(1-Aminoethyl)-4-fluorophenol hydrochloride is a key intermediate in the synthesis of more complex molecules.[4] Its chirality is particularly important in the development of stereochemically pure active pharmaceutical ingredients (APIs).[2]

Key applications include:

-